Mudanpioside J

説明

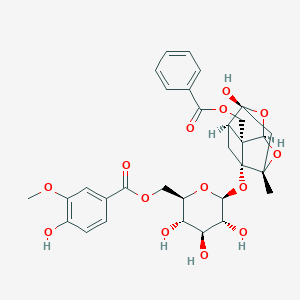

Structure

3D Structure

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3/t19-,20-,21-,22+,23-,26+,27-,28+,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDKJKKWQBBKSZ-DYMNNOMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Mudanpioside J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mudanpioside J is a naturally occurring monoterpene glycoside that has been identified within the root cortex of Paeonia suffruticosa Andrews, a plant species with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the origin of this compound, detailing its isolation, structural elucidation, and putative biosynthetic pathway. While the chemical synthesis of this compound has not yet been reported, this guide explores potential biological activities and associated signaling pathways based on the known effects of structurally related compounds from the same plant source. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Natural products remain a vital source of novel chemical entities with therapeutic potential. The genus Paeonia, in particular, has been a rich source of bioactive compounds, including monoterpene glycosides, which have demonstrated a wide range of pharmacological activities. This compound is one such monoterpene glycoside, the study of which contributes to the broader understanding of the chemical diversity and therapeutic potential of Paeonia suffruticosa. This guide will systematically present the available scientific information on the origin and characteristics of this compound.

Natural Source and Isolation

This compound was first isolated from the root cortex of Paeonia suffruticosa Andrews, commonly known as the tree peony. The root cortex, referred to as "Moutan Cortex" or "Danpi" in traditional medicine, is a well-established source of various bioactive secondary metabolites. Studies have shown that the distribution of this compound is concentrated in the first lateral and axial roots of the plant.

General Experimental Protocol for Isolation of Monoterpene Glycosides from Paeonia suffruticosa

The following is a generalized protocol for the isolation of monoterpene glycosides, including this compound, from the root cortex of Paeonia suffruticosa. This protocol is based on methodologies reported for the separation of similar compounds from this plant source.

2.1.1. Extraction

-

Plant Material Preparation: Air-dried and powdered root cortex of Paeonia suffruticosa is used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted exhaustively with methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The monoterpene glycosides are typically enriched in the n-butanol fraction.

2.1.3. Chromatographic Purification

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Fractions containing monoterpene glycosides are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a gradient of acetonitrile and water as the mobile phase, to yield pure this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural elucidation of this compound.

| Spectroscopic Technique | Observed Data for this compound |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition, allowing for the determination of the molecular formula. |

| ¹H-NMR Spectroscopy | Reveals the number and types of protons, their chemical environments, and their coupling relationships. |

| ¹³C-NMR Spectroscopy | Indicates the number and types of carbon atoms in the molecule. |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |

Specific spectral data for this compound from its original isolation report would be included here if the full text was accessible.

Biosynthesis

While the specific biosynthetic pathway of this compound has not been elucidated, a putative pathway can be proposed based on the well-studied biosynthesis of paeoniflorin, a structurally related and abundant monoterpene glycoside in Paeonia species.

The biosynthesis of monoterpene glycosides in Paeonia is believed to proceed through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways to produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the monoterpene backbone, which undergoes a series of enzymatic modifications, including hydroxylation, oxidation, and glycosylation, to yield the diverse array of monoterpene glycosides found in the plant.

Chemical Synthesis

To date, there are no published reports on the total chemical synthesis of this compound. The complex stereochemistry and arrangement of functional groups present a significant synthetic challenge. However, synthetic strategies for other complex natural products, including some monoterpene glycosides, often involve the assembly of key fragments followed by stereoselective glycosylation.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities and associated signaling pathways of this compound are currently lacking in the scientific literature. However, based on the activities of other monoterpene glycosides and related phenolic compounds isolated from Paeonia suffruticosa, it is plausible that this compound may exhibit anti-inflammatory and other biological effects.

Key signaling pathways that are often modulated by compounds from Paeonia suffruticosa include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It plays a crucial role in the production of pro-inflammatory cytokines.

Conclusion

This compound is a monoterpene glycoside originating from the root cortex of Paeonia suffruticosa. Its isolation and structural characterization have been achieved through standard phytochemical techniques. While its specific biosynthesis and potential for chemical synthesis remain areas for future investigation, the study of structurally related compounds suggests that this compound may possess interesting biological activities, potentially through the modulation of key inflammatory signaling pathways. This technical guide provides a consolidated resource to facilitate further research and development of this and other related natural products.

Mudanpioside J: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mudanpioside J is a monoterpene glycoside isolated from Cortex Moutan, the root bark of Paeonia suffruticosa. This document provides a comprehensive technical overview of its chemical structure, properties, and potential biological activities. Recent studies have identified related compounds from the same source as potent inhibitors of Protein Disulfide Isomerase (PDI), a critical enzyme in thrombus formation. This suggests that this compound may hold significant promise as a novel antithrombotic agent. This guide consolidates available data on its chemical characteristics, explores its likely biological role and associated signaling pathways, and provides detailed experimental protocols relevant to its study. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding and further research.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C31H34O14.[1] Its structure is characterized by a monoterpene core linked to a glycosidic moiety, which is further substituted with benzoyl and vanilloyl groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H34O14 | [1] |

| Molecular Weight | 630.59 g/mol | |

| CAS Number | 262350-52-7 | [1] |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Source |

| Mass Spectrometry (LC-MS) | Precursor Ion [M-H]⁻: m/z 629 | [1] |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available |

Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, compelling evidence from closely related compounds strongly suggests its potential as an inhibitor of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds in proteins.[2][3] On the surface of platelets, extracellular PDI is involved in the initial stages of thrombus formation.[4]

A recent study identified this compound as a PDI affinity component.[5] The same study demonstrated that a structurally similar compound, Mudanpioside C, is a potent PDI inhibitor with an IC50 of 3.31 μM.[5] This inhibition of PDI by Mudanpioside C was shown to suppress collagen-induced platelet aggregation and delay thrombosis formation in a mouse model, without affecting normal hemostasis.[5][6]

Based on this, it is highly probable that this compound also functions as a PDI inhibitor, thereby exerting antithrombotic and antiplatelet effects. The proposed signaling pathway involves the inhibition of extracellular PDI, which in turn reduces platelet aggregation and fibrin formation, key steps in the development of thrombosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's antithrombotic and antiplatelet activities. These protocols are based on established methods used for the characterization of related compounds.

FeCl₃-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model is used to evaluate the antithrombotic efficacy of a compound.[5]

Protocol Details:

-

Animal Preparation: Anesthetize mice (e.g., with pentobarbital sodium).

-

Compound Administration: Administer this compound, a vehicle control, or a positive control (e.g., heparin) via tail vein injection.[5]

-

Surgical Procedure: Make a midline cervical incision to expose the common carotid artery.

-

Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl₃) solution (e.g., 7.5%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[5]

-

Blood Flow Monitoring: Continuously monitor blood flow in the carotid artery using a laser Doppler flowmeter.

-

Endpoint: The primary endpoint is the time to complete occlusion of the artery.

Platelet Aggregation Assay

This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[7][8]

Protocol Details:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Assay Procedure:

-

Pre-warm PRP to 37°C.

-

Add this compound at various concentrations or a vehicle control to the PRP and incubate for a short period.

-

Place the PRP in an aggregometer cuvette with a stir bar.

-

Add an agonist (e.g., collagen, ADP, arachidonic acid) to induce platelet aggregation.[7]

-

Record the change in light transmittance for a set period. The increase in light transmittance corresponds to the degree of platelet aggregation.

-

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a novel therapeutic agent. Its structural similarity to known PDI inhibitors and its identification as a PDI affinity component strongly suggest its potential in the treatment of thrombotic disorders. Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining detailed ¹H and ¹³C NMR data to fully confirm its structure.

-

In Vitro Biological Evaluation: Quantifying its PDI inhibitory activity and its effect on platelet aggregation using a panel of agonists.

-

In Vivo Efficacy and Safety: Conducting comprehensive studies in animal models of thrombosis to determine its therapeutic window and safety profile.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and PDI.

The information and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. This compound | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]

- 4. Identification of Antithrombotic Natural Products Targeting the Major Substrate Binding Pocket of Protein Disulfide Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Mudanpioside J: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mudanpioside J is a monoterpene glycoside that has been identified in the root bark of Paeonia suffruticosa Andr., a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the natural source of this compound and outlines a generalized experimental approach for its extraction and isolation. The information presented here is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic applications of this compound.

Natural Sources of this compound

The primary and currently known natural source of this compound is the root bark of Paeonia suffruticosa Andr., commonly known as Cortex Moutan. While this plant is the confirmed origin, quantitative data regarding the specific yield of this compound from the raw plant material is not extensively detailed in publicly available literature. One study noted that the low content of this compound presented challenges for its biological screening, suggesting it may be a minor component.

| Compound Name | Natural Source | Plant Part |

| This compound | Paeonia suffruticosa Andr. | Root Bark (Cortex Moutan) |

Experimental Protocols: A Generalized Approach for Isolation

1. Plant Material Preparation:

-

Obtain dried root bark of Paeonia suffruticosa (Cortex Moutan).

-

Grind the plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Solvent Extraction: Macerate or reflux the powdered root bark with an organic solvent. A common choice is 70% ethanol in water.

-

Ultrasonic-Assisted Extraction (UAE): For improved efficiency, perform the extraction using an ultrasonic bath. This method can enhance the extraction yield and reduce the extraction time.

-

Repeat the extraction process multiple times (e.g., 2-3 times) with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Preliminary Purification:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity. Monoterpene glycosides are typically enriched in the ethyl acetate and/or n-butanol fractions.

-

Macroporous Resin Chromatography: Subject the enriched fraction (e.g., the n-butanol fraction) to column chromatography using a macroporous resin (e.g., HP-20).

-

Wash the column with water to remove highly polar impurities.

-

Elute the desired compounds with a stepwise or gradient elution of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

4. Chromatographic Purification:

-

Silica Gel Column Chromatography: Further purify the fractions containing this compound using silica gel column chromatography.

-

Use a solvent system typically composed of a mixture of chloroform and methanol, or ethyl acetate and methanol, with a gradient of increasing polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, utilize preparative HPLC with a C18 reversed-phase column.

-

The mobile phase is typically a gradient of acetonitrile or methanol in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To elucidate the chemical structure.

-

Visualizing the Isolation Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound from Paeonia suffruticosa.

Conclusion and Future Outlook

This compound is a naturally occurring monoterpene glycoside found in the root bark of Paeonia suffruticosa. While its presence in this traditional medicinal plant is confirmed, detailed information regarding its quantitative yield and a specific, optimized isolation protocol remains to be fully disclosed in the scientific literature. The generalized protocol provided in this guide, based on established phytochemical techniques for similar compounds, offers a solid foundation for researchers to develop a refined methodology for the targeted isolation of this compound. Further research is warranted to quantify the abundance of this compound in its natural source and to develop efficient and scalable purification strategies, which will be crucial for enabling in-depth pharmacological studies and exploring its potential as a therapeutic agent.

Unraveling the Synthesis of Mudanpioside J in Paeonia suffruticosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mudanpioside J, a complex monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), belongs to a class of compounds with significant therapeutic potential. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for pharmaceutical applications. While the complete pathway has not been fully elucidated, this guide synthesizes the current knowledge on monoterpene and glycoside biosynthesis in Paeonia to propose a scientifically grounded pathway for this compound formation. This document provides a comprehensive overview of the proposed enzymatic steps, the key enzyme families involved, and detailed experimental protocols for pathway validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step process originating from the general isoprenoid pathway, followed by a series of modifications including cyclization, oxidation, glycosylation, and acylation. The proposed pathway can be divided into four main stages:

Stage 1: Formation of the Monoterpene Backbone

The synthesis of the C10 monoterpene core of this compound begins with the universal precursor, geranyl diphosphate (GPP), derived from the plastidial methylerythritol phosphate (MEP) pathway. A key enzyme, a monoterpene synthase (TPS) , is proposed to catalyze the cyclization of GPP into a pinane-type scaffold. Subsequent oxidative modifications by cytochrome P450 monooxygenases (CYPs) would introduce hydroxyl groups at specific positions, leading to the formation of the aglycone precursor.

Stage 2: Glycosylation of the Aglycone

The hydroxylated monoterpene aglycone is then rendered more water-soluble and stable through glycosylation. A UDP-glycosyltransferase (UGT) utilizes uridine diphosphate glucose (UDP-glucose) as a sugar donor to attach a glucose moiety to the aglycone, forming a monoterpene glucoside. This step is critical for the subsequent modifications and potential transport and storage of the compound within the plant cell.

Stage 3: Acylation of the Glucoside

The final decorative steps involve the attachment of acyl groups, which contribute to the structural diversity and biological activity of the molecule. It is proposed that two distinct acyltransferases (ATs) are involved:

-

A benzoyltransferase that transfers a benzoyl group from benzoyl-CoA to the glucose moiety.

-

A vanilloyltransferase that transfers a vanilloyl (4-hydroxy-3-methoxybenzoyl) group from vanilloyl-CoA to another position on the molecule.

The precise order of these acylation steps is yet to be determined.

Stage 4: Final Compound Formation

The sequential action of these enzymes results in the final complex structure of this compound.

Key Enzyme Families in this compound Biosynthesis

The proposed pathway relies on the coordinated action of several key enzyme families prevalent in plant secondary metabolism.

-

Terpene Synthases (TPS): This large family of enzymes is responsible for the synthesis of the vast array of terpene skeletons found in nature. In Paeonia, several TPS genes have been identified, some of which are known to produce monoterpenes like linalool and geraniol[1][2]. It is highly probable that a specific TPS is responsible for producing the initial pinane-type scaffold of this compound.

-

Cytochrome P450 Monooxygenases (CYPs): CYPs are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond cleavage. They are crucial for the functionalization of the terpene backbone, creating the sites for subsequent glycosylation and acylation.

-

UDP-Glycosyltransferases (UGTs): UGTs are a diverse group of enzymes that play a central role in the glycosylation of plant secondary metabolites, enhancing their stability, solubility, and biological activity[3][4]. Several UGTs have been characterized in Paeonia species, primarily in the context of flavonoid and anthocyanin biosynthesis[5][6][7]. It is hypothesized that a UGT with specificity for monoterpene alcohols is involved in this compound synthesis.

-

Acyltransferases (ATs): This enzyme class, particularly those belonging to the BAHD family, is responsible for the acylation of various plant metabolites. They utilize acyl-CoA donors to add acyl groups to acceptor molecules, thereby increasing their chemical complexity and often altering their biological function.

Visualizing the Proposed Pathway and Experimental Workflow

To facilitate a clearer understanding, the proposed biosynthetic pathway and a general experimental workflow for its elucidation are presented below using DOT language diagrams.

Caption: Proposed biosynthetic pathway of this compound in Paeonia suffruticosa.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Quantitative Data

As the specific pathway for this compound is not yet fully characterized, quantitative data regarding enzyme kinetics and metabolite concentrations are currently unavailable. However, for context, data from related pathways in Paeonia are presented below.

Table 1: Content of Major Monoterpene Glycosides in Paeonia suffruticosa Seed Meal [8]

| Compound | Content (mg/g of seed meal) |

| Albiflorin | 15.24 |

| Paeoniflorin | 14.12 |

Note: This data is from the seed meal and may not directly reflect the concentrations in the root cortex where this compound is primarily found. However, it demonstrates the plant's capacity to produce significant quantities of related compounds.

Experimental Protocols

The following are detailed methodologies for key experiments required to identify and characterize the genes and enzymes involved in the biosynthesis of this compound.

5.1. Transcriptome Analysis for Candidate Gene Identification

-

Objective: To identify candidate TPS, CYP, UGT, and AT genes involved in this compound biosynthesis by comparing the transcriptomes of tissues with high and low concentrations of the compound.

-

Protocol:

-

Plant Material: Collect root cortex (high accumulation) and leaf (low/no accumulation) tissues from Paeonia suffruticosa. Freeze immediately in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from each tissue using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Construct cDNA libraries using a TruSeq RNA Library Prep Kit (Illumina). Perform high-throughput sequencing on an Illumina NovaSeq platform to generate paired-end reads.

-

Bioinformatic Analysis:

-

Perform quality control of raw reads using FastQC and trim adaptors and low-quality bases using Trimmomatic.

-

Assemble the transcriptome de novo using Trinity or map reads to a reference genome if available.

-

Annotate the assembled transcripts against public databases (NCBI Nr, Swiss-Prot, KEGG, GO).

-

Identify transcripts homologous to known TPS, CYP, UGT, and AT enzymes.

-

Perform differential gene expression analysis between the root cortex and leaf tissues to identify upregulated transcripts in the root cortex, which are strong candidates for involvement in this compound biosynthesis.

-

-

5.2. Heterologous Expression and In Vitro Enzyme Assays

-

Objective: To functionally characterize the candidate enzymes by expressing them in a heterologous system and testing their activity with predicted substrates.

-

Protocol for a Candidate Terpene Synthase:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene from root cortex cDNA and clone it into an E. coli expression vector (e.g., pET28a).

-

Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein yield.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Enzyme Assay:

-

Prepare an assay buffer containing the purified enzyme, a divalent cation cofactor (typically MgCl2), and the substrate GPP.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Overlay the reaction with an organic solvent (e.g., hexane or pentane) to capture volatile terpene products.

-

Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene product(s).

-

-

-

Protocol for a Candidate UDP-Glycosyltransferase:

-

Gene Cloning and Expression: As described above for the TPS.

-

Enzyme Assay:

-

Prepare an assay buffer containing the purified UGT, the predicted hydroxylated monoterpene aglycone (substrate), and UDP-glucose (sugar donor).

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding a solvent like methanol.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product.

-

-

5.3. In Planta Functional Validation using Virus-Induced Gene Silencing (VIGS)

-

Objective: To confirm the function of a candidate gene in the biosynthesis of this compound within the plant.

-

Protocol:

-

VIGS Vector Construction: Clone a fragment (200-400 bp) of the target candidate gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agroinfiltration: Introduce the VIGS construct and a helper plasmid into Agrobacterium tumefaciens. Infiltrate the Agrobacterium suspension into the leaves of young Paeonia suffruticosa plants.

-

Gene Silencing and Metabolite Analysis: After 3-4 weeks, when silencing is established (often indicated by a visible phenotype in a positive control using a phytoene desaturase gene fragment), harvest the root cortex from both silenced and control plants.

-

Analysis:

-

Confirm the downregulation of the target gene transcript in the silenced plants using quantitative real-time PCR (qRT-PCR).

-

Extract metabolites from the root cortex and analyze the levels of this compound and its potential precursors using LC-MS. A significant reduction in this compound levels in the silenced plants compared to the controls would confirm the gene's involvement in the pathway.

-

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Paeonia suffruticosa is a complex process involving multiple enzyme families. This guide presents a robust, scientifically plausible proposed pathway based on current knowledge. The validation of this pathway through the experimental approaches detailed herein will be a significant step forward in understanding the metabolic networks of this important medicinal plant. Future research should focus on the isolation and characterization of each enzyme in the pathway, which will not only confirm the proposed steps but also provide the molecular tools necessary for the biotechnological production of this compound and related compounds. The elucidation of the regulatory mechanisms governing this pathway will also be crucial for developing strategies to enhance its production in Paeonia plants.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Unlocking the molecular secrets of Paeonia plants: advances in key gene mining and molecular breeding technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhUGT78A22, a novel glycosyltransferase in Paeonia ‘He Xie’, can catalyze the transfer of glucose to glucosylated anthocyanins during petal blotch formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. View of Isolation of a UDP-glucose: Flavonoid 5-O-glucosyltransferase gene and expression analysis of anthocyanin biosynthetic genes in herbaceous peony (Paeonia lactiflora Pall.) | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Unveiling Mudanpioside J: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological investigation of Mudanpioside J, a monoterpene glycoside identified from the root cortex of Paeonia suffruticosa. This document details the experimental protocols for its extraction and purification, summarizes its known biological activities with available quantitative data, and explores its potential mechanism of action through protein disulfide isomerase (PDI) inhibition.

Discovery and Natural Source

This compound was first isolated from the root cortex of Paeonia suffruticosa, a plant widely used in traditional medicine. Its discovery was the result of phytochemical investigations aiming to identify the bioactive constituents of this medicinal plant. The structure of this compound was elucidated using spectral evidence, establishing it as a new monoterpene glycoside.[1] More recent research has identified this compound as a component from Paeonia suffruticosa with affinity for protein disulfide isomerase (PDI), suggesting a potential role as a PDI inhibitor.

Experimental Protocols

While the complete, detailed experimental protocol from the original discovery publication by Wu Y.-C. et al. is not fully available, this section outlines a generalized methodology for the isolation and purification of this compound based on typical phytochemical procedures for separating monoterpene glycosides from Paeonia suffruticosa.

Extraction

The dried and powdered root cortex of Paeonia suffruticosa is subjected to solvent extraction. A common method involves ultrasound-assisted extraction with an ethanol-water mixture to enhance efficiency.

Protocol:

-

Mix the powdered plant material with a 33% ethanol solution at a liquid-to-material ratio of 33:1 (v/w).

-

Perform ultrasonication at a power of 400 W and a temperature of 55°C for 44 minutes.

-

Filter the mixture and collect the supernatant.

-

Concentrate the supernatant under reduced pressure to obtain the crude extract.

Purification

The crude extract, containing a mixture of compounds, is then subjected to purification techniques to isolate this compound. Macroporous resin column chromatography is a widely used method for the initial separation of monoterpene glycosides.

Protocol:

-

Dissolve the crude extract in an appropriate solvent and load it onto a pre-treated macroporous resin column (e.g., LSA-900C).

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the column with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol) to separate fractions based on polarity.

-

Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing this compound and concentrate them.

-

Further purify the enriched fraction using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol or acetonitrile in water) to obtain pure this compound.

Structure Elucidation

The chemical structure of the isolated this compound is confirmed through various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed two-dimensional structure and stereochemistry of the molecule.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Biological Activity and Quantitative Data

Recent studies have indicated that this compound is an affinity component for protein disulfide isomerase (PDI), a crucial enzyme involved in protein folding and thrombus formation. While the primary focus of the available research was on Mudanpioside C, the identification of this compound in the same context suggests its potential as a PDI inhibitor.

Unfortunately, specific quantitative data for the PDI inhibitory activity of this compound, such as an IC50 value, is not yet available in the reviewed literature. The table below is structured to incorporate such data once it becomes available.

| Compound | Target | Assay | Activity (IC50) | Reference |

| This compound | Protein Disulfide Isomerase (PDI) | Insulin Turbidity Assay | Data Not Available | - |

| Mudanpioside C | Protein Disulfide Isomerase (PDI) | Insulin Turbidity Assay | 3.22 µM | [2] |

Signaling Pathways

The inhibition of PDI by small molecules has been shown to impact several signaling pathways, particularly those involved in thrombosis and cellular stress responses. Given that this compound is a PDI affinity component, it is plausible that it may modulate these pathways.

A key pathway potentially affected is the PDI-mediated thrombosis pathway . Extracellular PDI is known to play a role in platelet aggregation and fibrin formation. Inhibition of PDI can disrupt these processes, leading to an antithrombotic effect.

The following diagram illustrates the potential mechanism of action of this compound as a PDI inhibitor in the context of thrombosis.

Further research is required to elucidate the precise signaling pathways modulated by this compound and to quantify its effects.

Conclusion and Future Directions

This compound, a monoterpene glycoside from Paeonia suffruticosa, has been successfully isolated and structurally characterized. Its identification as a protein disulfide isomerase affinity component opens up promising avenues for research into its potential as a therapeutic agent, particularly in the context of thrombotic diseases.

Future research should focus on:

-

Quantitative Biological Assays: Determining the IC50 value of this compound for PDI inhibition is crucial for understanding its potency.

-

Mechanism of Action Studies: Elucidating the specific binding site of this compound on PDI and its effects on downstream signaling pathways will provide a deeper understanding of its biological activity.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of thrombosis is a necessary step towards its potential clinical application.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, providing a comprehensive summary of the current knowledge on this compound and highlighting key areas for future investigation.

References

Potential Biological Activities of Mudanpioside J: A Technical Guide for Researchers

Disclaimer: Scientific research on Mudanpioside J, a monoterpene glycoside isolated from Paeonia suffruticosa (Cortex Moutan), is currently limited. While it has been identified as a constituent of this medicinally important plant, detailed investigations into its specific biological activities are not yet available in published literature. This guide, therefore, aims to provide an in-depth overview of the well-documented biological activities of other major chemical constituents of Paeonia suffruticosa, namely paeonol and paeoniflorin, as well as extracts from Cortex Moutan. The activities described herein may suggest potential, yet unverified, avenues of research for this compound, given their common origin.

This compound is recognized as a metabolite of Cortex Moutan[1][2][3]. One study has identified it as a protein disulfide isomerase (PDI) affinity component, although quantitative data on its inhibitory activity has not been provided[4][5]. The chemical structure of this compound is available in public databases such as PubChem[6].

The root bark of Paeonia suffruticosa, known as Moutan Cortex, is a traditional medicine with a rich chemical profile, including monoterpenoid glycosides, phenolic compounds, flavonoids, and triterpenoid saponins[7][8]. The major bioactive compounds that have been extensively studied are paeonol and paeoniflorin, which have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities[8][9][10].

Potential Anti-Inflammatory Activity

Compounds from Paeonia suffruticosa have shown significant anti-inflammatory properties. This is a primary area of investigation for the plant's medicinal effects.

Quantitative Data on Anti-Inflammatory Activity

| Compound/Extract | Assay | Model System | Key Findings | Reference |

| Paeonol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [10] |

| Paeonol | T3SS Protein Secretion | Salmonella typhimurium | Inhibition of T3SS protein secretion without affecting bacterial growth | [10] |

| Paeoniflorin | Inflammation Inhibition | Alzheimer's disease model | Reduced inflammation by inhibiting nuclear factor kappa B (NF-κB) and vascular endothelial growth factor (VEGF) signaling | [9] |

Experimental Protocols

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells:

-

RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cells are pre-treated with various concentrations of the test compound (e.g., paeonol) for a specified period.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength, and the amount of NO produced is calculated.

-

-

Inhibition of Type III Secretion System (T3SS) in Salmonella typhimurium:

-

S. typhimurium is cultured to the appropriate growth phase to induce T3SS expression.

-

The bacterial culture is treated with the test compound.

-

Secreted proteins in the culture supernatant are precipitated, collected, and separated by SDS-PAGE.

-

The presence and quantity of specific T3SS effector proteins are analyzed, often using Western blotting with specific antibodies.

-

Signaling Pathways

The anti-inflammatory effects of Paeonia suffruticosa constituents are often mediated through the inhibition of the NF-κB signaling pathway.

Potential Antioxidant Activity

Phenolic compounds are major contributors to the antioxidant properties of Moutan Cortex extracts[8].

Quantitative Data on Antioxidant Activity

| Compound/Extract | Assay | Model System | Key Findings | Reference |

| Ethanolic extract of Moutan Cortex | Reactive Oxygen Species (ROS) Production | PC12 cells | Reduced ROS production and oxidative stress-induced cytotoxicity at 1 mg/mL | [8] |

| Paeoniflorin | Nrf2/ARE Signaling Pathway | Lung injury in SAP rats | Activation of the Nrf2/ARE signaling pathway | [9] |

Experimental Protocols

-

Reactive Oxygen Species (ROS) Assay:

-

Cells (e.g., PC12) are cultured and treated with the test compound.

-

Oxidative stress is induced using an agent like H₂O₂.

-

A fluorescent probe (e.g., DCFH-DA) is added, which fluoresces upon oxidation by ROS.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry, which is proportional to the intracellular ROS levels.

-

Signaling Pathways

The antioxidant effects can be mediated through the activation of the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.

Potential Neuroprotective Activity

Several compounds from Paeonia species have demonstrated neuroprotective effects, suggesting a potential role in neurodegenerative diseases.

Experimental Protocols

-

Cell Viability Assay (MTT Assay):

-

Neuronal cells (e.g., PC12 or SH-SY5Y) are seeded in a multi-well plate.

-

Cells are pre-treated with the test compound followed by exposure to a neurotoxin (e.g., MPP+ or Aβ peptide).

-

MTT solution is added to the wells. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color.

-

The formazan crystals are dissolved, and the absorbance is measured to quantify cell viability.

-

Conclusion

While direct evidence for the biological activities of this compound is currently lacking, its presence in Paeonia suffruticosa, a plant with a rich history of medicinal use and a source of well-characterized bioactive compounds, suggests that it may possess similar pharmacological properties. The anti-inflammatory, antioxidant, and neuroprotective activities of paeonol and paeoniflorin provide a strong rationale for investigating this compound in these therapeutic areas. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological functions and mechanisms of action. This will be crucial in determining its potential as a novel therapeutic agent.

References

- 1. This compound|262350-52-7|COA [dcchemicals.com]

- 2. This compound|CAS 262350-52-7|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mudanpioside C Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Paeonia × suffruticosa (Moutan Peony)—A Review of the Chemical Composition, Traditional and Professional Use in Medicine, Position in Cosmetics Industries, and Biotechnological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tmrjournals.com [tmrjournals.com]

Mudanpioside J: Unraveling the Mechanistic Hypotheses of a Cortex Moutan Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mudanpioside J, a monoterpene glycoside isolated from Cortex Moutan, the root bark of Paeonia suffruticosa, is an emerging natural product with potential therapeutic applications. While comprehensive research on its specific mechanism of action is still in its nascent stages, preliminary evidence points towards two primary hypotheses: the scavenging of methylglyoxal (MGO) to inhibit the formation of advanced glycation end products (AGEs) and a potential interaction with protein disulfide isomerase (PDI). This technical guide synthesizes the current, albeit limited, scientific findings on this compound and contextualizes its potential mechanisms of action within the broader pharmacological activities of Cortex Moutan and its other bioactive constituents. Due to the scarcity of dedicated studies on this compound, this document also incorporates data from related compounds and the source extract to provide a foundational framework for future research and drug development endeavors.

Introduction

Cortex Moutan has a long history of use in traditional medicine for treating a variety of ailments, including those related to inflammation, cardiovascular conditions, and metabolic disorders. Scientific investigations into its constituent compounds have revealed a rich phytochemical profile, with monoterpene glycosides being a prominent class. This compound is one such glycoside, but unlike its more studied counterparts like paeoniflorin and Mudanpioside C, its specific biological activities and underlying mechanisms are not yet well-elucidated. This guide aims to consolidate the existing preliminary data and propose testable hypotheses for the mechanism of action of this compound.

Hypothesized Mechanisms of Action

Based on the available literature, two principal hypotheses for the mechanism of action of this compound can be proposed.

Hypothesis 1: Inhibition of Advanced Glycation End Product (AGE) Formation via Methylglyoxal (MGO) Scavenging

One of the most direct pieces of evidence for the activity of this compound comes from a study investigating the components of Cortex Moutan extract that inhibit the formation of AGEs.

2.1.1. Background on AGEs

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Methylglyoxal (MGO) is a highly reactive dicarbonyl compound that is a major precursor in the formation of AGEs.

2.1.2. Evidence for this compound as an MGO Scavenger

A study utilizing a bovine serum albumin (BSA)/MGO reaction system identified several components from a Cortex Moutan extract that could potentially trap MGO. Among these, this compound was screened as a potential active component. The study further demonstrated that the Cortex Moutan extract and some of its differential components could inhibit the formation of AGEs in vitro and reduce high-glucose-induced apoptosis in human umbilical vein endothelial cells (HUVECs). While this study did not quantify the specific MGO scavenging activity of isolated this compound, it provides a strong basis for the hypothesis that this compound contributes to the anti-glycation effects of Cortex Moutan extract.

2.1.3. Proposed Signaling Pathway

The proposed mechanism involves the direct chemical interaction of this compound with MGO, thereby preventing MGO from reacting with biological macromolecules and forming AGEs. This, in turn, would mitigate the downstream cellular damage induced by AGEs, such as oxidative stress and apoptosis.

Figure 1. Proposed mechanism of this compound in inhibiting AGE formation.

Hypothesis 2: Interaction with Protein Disulfide Isomerase (PDI)

Another potential mechanism of action for this compound is its interaction with protein disulfide isomerase (PDI).

2.2.1. Background on PDI

Protein disulfide isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum that catalyzes the formation, isomerization, and breakage of disulfide bonds in proteins. PDI is crucial for proper protein folding. Recent studies have also implicated extracellular PDI in the process of thrombosis.

2.2.2. Evidence for this compound Interaction with PDI

A study focused on the antithrombotic activity of Mudanpioside C, another glycoside from Cortex Moutan, identified it as a potent PDI inhibitor. In the same study, this compound was identified as a "PDI affinity component" through affinity chromatography. However, the study did not report any quantitative data on the inhibitory activity of this compound against PDI. This finding suggests that this compound may bind to PDI, but its functional effect (inhibition or otherwise) remains to be determined.

2.2.3. Proposed Experimental Workflow for Validation

To validate this hypothesis, a series of experiments would be necessary, starting with confirming the binding and then elucidating the functional consequences.

Figure 2. Experimental workflow to validate the interaction of this compound with PDI.

Quantitative Data and Experimental Protocols

As there is a lack of specific quantitative data and detailed experimental protocols for this compound, this section provides contextual data from studies on Cortex Moutan extract and related compounds. This information can serve as a reference for designing future experiments on this compound.

Data on Related Compounds and Extracts

| Compound/Extract | Target/Assay | Result | Reference |

| Cortex Moutan Extract | Inhibition of AGEs formation (BSA-glucose assay) | Concentration-dependent inhibition | (Not available in initial search) |

| Cortex Moutan Extract | High-glucose-induced apoptosis in HUVECs | Reduced apoptosis | (Not available in initial search) |

| Mudanpioside C | PDI Inhibition (IC50) | 3.22 µM | [1] |

| Mudanpioside C | PDI Binding (Kd) | 3.9 µM | [1] |

Exemplar Experimental Protocols

3.2.1. In Vitro AGEs Formation Inhibition Assay (BSA-Glucose Model)

-

Reaction Mixture Preparation: Prepare a solution containing bovine serum albumin (BSA) and glucose in a phosphate buffer (pH 7.4).

-

Incubation: Add different concentrations of the test compound (e.g., Cortex Moutan extract or isolated this compound) to the reaction mixture. Incubate the mixture at 37°C for a specified period (e.g., 7-21 days). Aminoguanidine can be used as a positive control.

-

Measurement of AGEs: After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (e.g., excitation at 370 nm and emission at 440 nm).

-

Calculation: Calculate the percentage of inhibition of AGE formation for each concentration of the test compound relative to the control (without inhibitor).

3.2.2. Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)

-

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the B-chain, which can be measured as an increase in turbidity.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, insulin, dithiothreitol (DTT), and the test compound at various concentrations.

-

Initiation of Reaction: Add PDI to the reaction mixture to start the reaction.

-

Turbidity Measurement: Monitor the increase in absorbance at 650 nm over time using a spectrophotometer.

-

Data Analysis: Determine the initial rate of insulin reduction. Calculate the percentage of PDI inhibition by the test compound at each concentration and determine the IC50 value.

Future Directions and Conclusion

The current understanding of the mechanism of action of this compound is in its infancy. The preliminary findings that it may act as an MGO scavenger and a PDI-interacting molecule are promising and warrant further investigation. Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for detailed biological evaluation.

-

Quantitative Analysis: Determining the specific MGO scavenging capacity and the IC50 or Kd values for its interaction with PDI.

-

Cell-based Assays: Investigating the effects of isolated this compound on relevant cellular pathways, such as AGE-induced signaling and PDI-mediated cellular processes.

-

In Vivo Studies: Evaluating the efficacy of this compound in relevant animal models of diseases where AGEs or PDI play a pathological role.

References

In Silico Prediction of Mudanpioside J Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mudanpioside J, a natural product with a complex chemical structure, presents a compelling case for the application of modern computational techniques to elucidate its mechanism of action. This technical guide provides a comprehensive framework for the in silico prediction of its biological targets. By leveraging a suite of computational tools, researchers can generate testable hypotheses regarding the compound's protein interactions, thereby accelerating the drug discovery and development process. This document outlines a systematic workflow, from initial target prediction using established platforms to detailed protocols for experimental validation. All methodologies are presented with the rigor and detail required for replication in a laboratory setting. The guide also includes visualizations of the proposed workflows and a hypothetical signaling pathway, offering a clear roadmap for the investigation of this compound's therapeutic potential.

Introduction

Natural products have historically been a rich source of therapeutic agents. This compound, a glycoside with the molecular formula C31H34O14, represents a molecule of significant interest due to its intricate scaffold, suggesting potential for specific and potent biological activity. However, like many natural products, its molecular targets remain largely uncharacterized. Traditional methods of target identification can be time-consuming and resource-intensive. In silico target prediction offers a rapid and cost-effective alternative to narrow down the field of potential protein interactors.

This guide details a multi-pronged computational approach, integrating ligand-based and structure-based methods to generate a high-confidence list of putative targets for this compound. We will explore the use of prominent web-based servers, SwissTargetPrediction and PharmMapper, for initial screening. Furthermore, we will delve into the principles of reverse docking and pharmacophore modeling as complementary strategies.

Crucially, computational predictions must be anchored in experimental reality. Therefore, this guide also provides detailed protocols for the experimental validation of predicted targets using state-of-the-art techniques: Surface Plasmon Resonance (SPR) for quantifying binding affinity, Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context, and Western Blotting for assessing downstream signaling effects.

In Silico Target Prediction Workflow

The proposed workflow for the in silico prediction of this compound targets is a sequential and iterative process designed to maximize the accuracy and relevance of the predictions.

Methodologies: In Silico Prediction

Ligand-Based Target Prediction: SwissTargetPrediction

Principle: This method operates on the principle of chemical similarity, where a given molecule is likely to interact with the targets of known active compounds that share similar structural features.

Protocol:

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.[1]

-

This compound SMILES: C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4(--INVALID-LINK--O3)COC(=O)C5=CC=CC=C5)O[C@H]6--INVALID-LINK--COC(=O)C7=CC(=C(C=C7)OC)O)O)O)O)O

-

-

Web Server Access: Navigate to the SwissTargetPrediction web server.[2][3][4][5]

-

Submission: Paste the SMILES string into the query field. Select "Homo sapiens" as the target organism.

-

Prediction: Initiate the prediction process. The server compares the 2D and 3D similarity of this compound to a database of known ligands.

-

Data Analysis: The output provides a list of predicted targets, ranked by a probability score. Higher scores indicate a greater likelihood of interaction.

Pharmacophore-Based Target Prediction: PharmMapper

Principle: PharmMapper identifies potential targets by matching the pharmacophoric features of the query molecule (this compound) with a database of pharmacophore models derived from known protein-ligand complexes.

Protocol:

-

Input: Prepare a 3D structure of this compound in .mol2 format. This can be generated from the SMILES string using software such as Open Babel.

-

Web Server Access: Access the PharmMapper web server.[6][7][8][9][10]

-

Submission: Upload the .mol2 file of this compound.

-

Prediction: The server screens the input molecule against its pharmacophore database.

-

Data Analysis: Results are presented as a ranked list of potential targets based on a "fit score," which reflects the quality of the alignment between this compound and the target's pharmacophore.[6][7]

Reverse Docking: AutoDock Vina

Principle: In contrast to traditional docking where a library of ligands is screened against a single target, reverse docking screens a single ligand (this compound) against a library of protein structures.[11][12][13]

Protocol:

-

Ligand Preparation: Prepare the 3D structure of this compound in .pdbqt format using AutoDockTools, assigning charges and defining rotatable bonds.

-

Target Database Preparation: Compile a database of potential protein targets in .pdbqt format. These can be selected based on the initial predictions from SwissTargetPrediction and PharmMapper.

-

Grid Box Definition: For each protein target, define a grid box that encompasses the entire binding site.

-

Docking Simulation: Use AutoDock Vina to dock this compound into the binding site of each protein in the database.[14]

-

Data Analysis: Analyze the docking results, primarily focusing on the binding affinity scores (kcal/mol). More negative scores indicate a more favorable binding interaction.

Hypothetical In Silico Prediction Results

The following table summarizes hypothetical quantitative data from the in silico prediction tools for this compound.

| Prediction Method | Predicted Target | Score/Binding Affinity | Key Interactions |

| SwissTargetPrediction | Cyclooxygenase-2 (COX-2) | Probability: 0.85 | - |

| 5-Lipoxygenase (5-LOX) | Probability: 0.79 | - | |

| Carbonic Anhydrase II | Probability: 0.75 | - | |

| Mitogen-activated protein kinase 14 (p38 MAPK) | Probability: 0.72 | - | |

| Nuclear factor kappa B (NF-κB) p65 subunit | Probability: 0.68 | - | |

| PharmMapper | Cyclooxygenase-2 (COX-2) | Fit Score: 6.23 | H-bond, Hydrophobic |

| 5-Lipoxygenase (5-LOX) | Fit Score: 5.98 | H-bond, Aromatic | |

| Mitogen-activated protein kinase 14 (p38 MAPK) | Fit Score: 5.76 | H-bond, Hydrophobic | |

| IκB kinase subunit beta (IKKβ) | Fit Score: 5.51 | H-bond, Aromatic | |

| Prostaglandin E synthase | Fit Score: 5.45 | H-bond, Hydrophobic | |

| Reverse Docking | Cyclooxygenase-2 (COX-2) | -8.9 kcal/mol | H-bond with Ser530 |

| (AutoDock Vina) | 5-Lipoxygenase (5-LOX) | -8.5 kcal/mol | H-bond with His367 |

| Mitogen-activated protein kinase 14 (p38 MAPK) | -8.2 kcal/mol | H-bond with Lys53 | |

| IκB kinase subunit beta (IKKβ) | -7.9 kcal/mol | H-bond with Cys99 |

Hypothetical Signaling Pathway of this compound

Based on the consensus from the hypothetical in silico predictions, a plausible mechanism of action for this compound could involve the modulation of inflammatory pathways. The predicted targets, COX-2, 5-LOX, p38 MAPK, and IKKβ, are key players in the inflammatory response.

Methodologies: Experimental Validation

The following protocols are designed to validate the predicted interactions between this compound and its putative targets.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding kinetics and affinity of a ligand (this compound) to a target protein immobilized on a sensor chip.[15][16][17]

Protocol:

-

Protein Immobilization:

-

Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the purified recombinant target protein (e.g., COX-2) to the chip surface via amine coupling in 10 mM sodium acetate buffer, pH 4.5.

-

Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the sensor chip at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the amount of bound analyte.

-

-

Data Analysis:

-

Generate sensorgrams showing the association and dissociation phases of the interaction.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[18][19][20][21][22]

Protocol:

-

Cell Treatment:

-

Culture an appropriate cell line (e.g., HEK293T overexpressing the target protein) to 80-90% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation.

-

Analyze the amount of soluble target protein in each sample by Western Blotting.

-

-

Data Analysis:

-

Generate melting curves by plotting the amount of soluble protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, binding.

-

Western Blotting

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate.[23][24][25] In this context, it can be used to assess the downstream effects of this compound on the signaling pathway.

Protocol:

-

Sample Preparation:

-

Treat cells with this compound and/or a pro-inflammatory stimulus (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK, IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

The integration of in silico prediction and experimental validation provides a powerful and efficient paradigm for the elucidation of the molecular targets of novel compounds like this compound. The methodologies outlined in this guide offer a robust framework for researchers to generate and test hypotheses regarding the compound's mechanism of action. By systematically applying these techniques, the scientific community can unlock the therapeutic potential of this compound and other natural products, paving the way for the development of new and effective medicines.

References

- 1. This compound | C31H34O14 | CID 21593828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio.tools [bio.tools]

- 9. researchgate.net [researchgate.net]

- 10. lilab-ecust.cn [lilab-ecust.cn]

- 11. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]

- 18. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. bosterbio.com [bosterbio.com]

- 24. bio-rad.com [bio-rad.com]

- 25. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]

Exploring the Therapeutic Potential of Mudanpioside J: A Technical Guide

Affiliation: Google Research

Abstract

Mudanpioside J is a monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa (Cortex Moutan). While direct pharmacological studies on this compound are currently limited in publicly available scientific literature, the well-documented therapeutic properties of its source plant and structurally related compounds provide a strong basis for exploring its potential. This technical guide synthesizes the existing knowledge on Cortex Moutan and its primary bioactive constituents, such as paeonol and other mudanpiosides, to infer the potential therapeutic applications, mechanisms of action, and experimental methodologies relevant to the investigation of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of this natural compound.

Introduction: The Chemical Landscape of Paeonia suffruticosa

Paeonia suffruticosa, known in traditional Chinese medicine as Cortex Moutan, is a rich source of bioactive secondary metabolites, primarily monoterpene glycosides and phenols.[1][2] To date, approximately 163 chemical compounds have been identified from Cortex Moutan.[3] Among these, paeonol and paeoniflorin are the most extensively studied constituents, demonstrating a wide array of pharmacological activities.[4][5] this compound belongs to the family of monoterpene glycosides, which are considered key active components of this medicinal plant.[1][3] Given the shared chemical scaffold and origin, the therapeutic activities of well-characterized constituents of Cortex Moutan offer valuable insights into the potential bioactivity of this compound.

Inferred Therapeutic Potential of this compound

Based on the pharmacological profile of Paeonia suffruticosa extracts and its major components, this compound is hypothesized to possess anti-inflammatory, neuroprotective, antioxidant, and cardiovascular-protective properties.

Anti-inflammatory Activity

Cortex Moutan is traditionally used to treat inflammatory conditions.[6][7] Its anti-inflammatory effects are largely attributed to paeonol and 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (β-PGG).[4][6] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][8] The underlying mechanisms often involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9]

Neuroprotective Effects

Several compounds from Paeonia suffruticosa have demonstrated significant neuroprotective activities.[2] Paeoniflorin, a prominent monoterpene glycoside, has been shown to have neuroprotective effects against various neuronal injuries.[10] Extracts of Cortex Moutan have been found to protect dopaminergic neurons in models of Parkinson's disease by preserving mitochondrial function.[11] Furthermore, resveratrol oligomers from Paeonia suffruticosa have been shown to ameliorate cognitive deficits in mice by regulating cholinergic, antioxidant, and anti-inflammatory pathways.[12] These findings suggest a potential role for this compound in the management of neurodegenerative diseases.

Cardiovascular Protection

Paeonol has been extensively studied for its beneficial effects on the cardiovascular system. It has been shown to suppress the production of inflammatory factors in endothelial cells, improve lipid metabolism, and prevent the formation of foam cells in atherosclerosis.[8] Additionally, paeonol can protect against myocardial infarction by inhibiting inflammatory signaling pathways like Toll-like receptor 4 (TLR4).[8]

Quantitative Data on Related Bioactive Compounds

While specific quantitative data for this compound is not available, the following tables summarize the reported activities of other key constituents of Paeonia suffruticosa. This information provides a benchmark for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Paeonia suffruticosa Constituents

| Compound/Extract | Model System | Assay | Result (IC₅₀ or effective concentration) | Reference |

| Paeonol | Lipopolysaccharide (LPS)-induced macrophages | Inhibition of inflammatory cytokines | Effective at 150, 200, 250 mg/kg in mice | [4] |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (β-PGG) | Interleukin (IL)-1β-treated rat hepatocytes | Nitric Oxide (NO) production inhibition | Potent inhibition (specific IC₅₀ not provided) | [6] |

| Methyl Gallate | Interleukin (IL)-1β-treated rat hepatocytes | Nitric Oxide (NO) production inhibition | Moderate inhibition | [6] |

| Moutan Cortex Extract (EtOAc-soluble fraction) | Interleukin (IL)-1β-treated rat hepatocytes | Nitric Oxide (NO) production inhibition | Significant inhibition | [6] |

| MDP5 Fraction | THP-1 cells (TLR2 agonist-induced) | NF-κB reporter activity inhibition | IC₅₀ ~50 µg/ml | [7] |

Table 2: Neuroprotective and Other Activities of Paeonia suffruticosa Constituents

| Compound/Extract | Model System | Activity | Result | Reference |

| Paeoniflorin | Ischemic brain injury in rats | Neuroprotection | Effective at 5 mg/kg | [4] |

| Moutan Cortex Extract | MPTP-induced Parkinson's disease model (mice) | Neuroprotection, improved motor function | Significant protection and recovery | [11] |

| Paeonol | Neonatal-streptozotocin diabetic rats | Improved oral glucose tolerance | Effective at 200 and 400 mg/kg | [13] |

Key Signaling Pathways and Mechanisms of Action